molecular formula C18H23ClN4O4S2 B2454592 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1189486-61-0

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

Cat. No.: B2454592
CAS No.: 1189486-61-0
M. Wt: 458.98
InChI Key: RXPWOEWWEJNQQG-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a high-purity research compound with the molecular formula C18H23ClN4O4S2 and a molecular weight of 458.98 g/mol . This benzamide derivative features a thiazolo-pyridine core, a structure known for diverse biological activities . It is supplied with a typical purity of 95% and is exclusively for research applications . Preclinical research indicates that this compound and its structural analogues are of significant interest due to their potential therapeutic properties. Studies on similar compounds have demonstrated promising biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory effects . Specifically, related thiazolo-pyridine derivatives have been investigated for their ability to inhibit viral replication, such as against Hepatitis B virus (HBV), showing activity in the low micromolar range . Furthermore, research on analogous benzamide compounds has shown strong inhibitory activity against enzymes like acetylcholinesterase (AChE) . The presence of the morpholinosulfonyl moiety in its structure may also contribute to antibacterial properties, as seen in related chemical structures . This combination of features makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery, particularly for investigating new enzyme inhibitors and therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2.ClH/c1-21-7-6-15-16(12-21)27-18(19-15)20-17(23)13-2-4-14(5-3-13)28(24,25)22-8-10-26-11-9-22;/h2-5H,6-12H2,1H3,(H,19,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPWOEWWEJNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings, including anti-inflammatory, antiviral, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H18_{18}ClN3_3O3_3S
  • Molecular Weight : 335.82 g/mol

The compound features a thiazolo-pyridine core which is known for its diverse biological activities.

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of various enzymes such as acetylcholinesterase (AChE) and urease. For instance, synthesized benzamide derivatives have shown strong inhibitory activity against AChE . Given the presence of morpholino and sulfonyl groups in the compound's structure, it may also exhibit similar enzyme inhibitory activities.

Antibacterial Activity

While direct studies on this compound's antibacterial activity are sparse, related thiazolo-pyridine compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the morpholino-sulfonyl moiety may enhance its antibacterial properties.

Study 1: Antiviral Efficacy

In a study focusing on thiazolo-pyridine derivatives, compounds were evaluated for their ability to inhibit HBV replication. The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range (1.99 µM), suggesting significant antiviral potential . This provides a basis for exploring this compound in similar contexts.

Study 2: Enzyme Inhibition Profile

Research on related benzamide derivatives highlighted their effectiveness as AChE inhibitors with IC50_{50} values ranging from 0.5 to 10 µM. Such findings suggest that our compound may also possess significant enzyme inhibition capabilities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
IMB-0523Anti-HBV1.99 µM
Benzamide Derivative AAChE Inhibition0.5 - 10 µM
Thiazolo-Pyridine BAntibacterial (S. typhi)Moderate to Strong

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